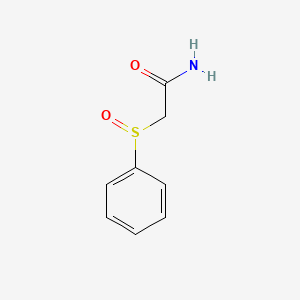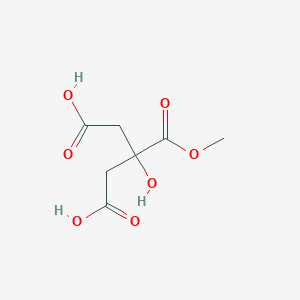
(4-Chlorophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diazene can be synthesized through a diazotization reaction. The process involves the following steps:
Diazotization: 4-chloroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (5-10°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline or another aromatic amine to form 4-chlorophenyldiazene.
Industrial Production Methods: In industrial settings, the synthesis of 4-chlorophenyldiazene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorophenyl)diazene undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: It can be oxidized to form 4-chloronitrobenzene using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in 4-chlorophenyldiazene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-chloroaniline.
Oxidation: 4-chloronitrobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a probe in studying the interactions between proteins and small molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyldiazene involves its ability to undergo reversible isomerization between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The compound can interact with specific molecular targets, altering their conformation and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve changes in the electronic structure of the compound .
Comparación Con Compuestos Similares
- 4-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
- 2-Chlorophenylacetic acid
Comparison: (4-Chlorophenyl)diazene is unique due to its diazene group, which imparts distinct chemical properties compared to other similar compounds. While 4-chlorophenylacetic acid and its derivatives are primarily used in the synthesis of pharmaceuticals and agrochemicals, 4-chlorophenyldiazene’s applications are more diverse, spanning chemistry, biology, and industry .
Propiedades
Número CAS |
159617-65-9 |
|---|---|
Fórmula molecular |
C6H5ClN2 |
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
(4-chlorophenyl)diazene |
InChI |
InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |
Clave InChI |
WTVODLJOVVVSCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=N)Cl |
SMILES canónico |
C1=CC(=CC=C1N=N)Cl |
Sinónimos |
4-chlorophenyldiazene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




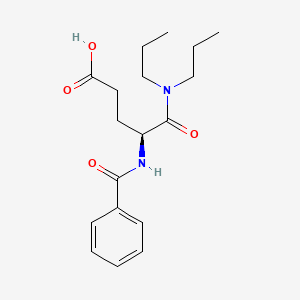
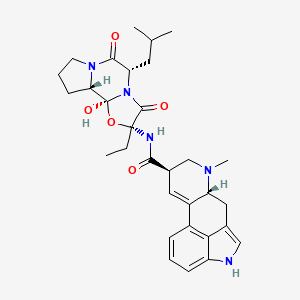
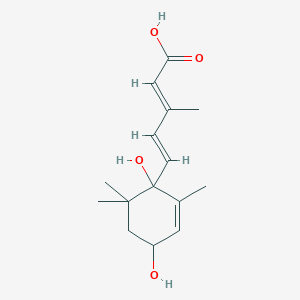
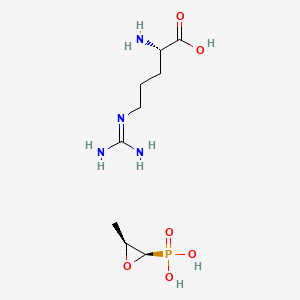

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)


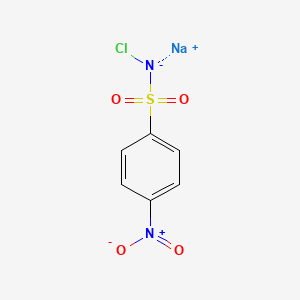
![Methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1254666.png)
